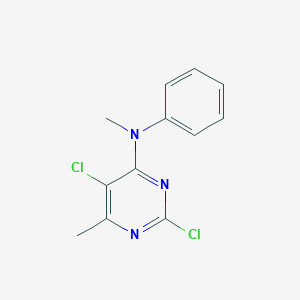
2,5-Dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C12H12Cl2N3 It is a pyrimidine derivative, characterized by the presence of two chlorine atoms and a phenyl group attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine typically involves the reaction of 2,5-dichloropyrimidine with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
2,5-Dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
科学的研究の応用
2,5-Dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5-Dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine: A similar compound with one chlorine atom instead of two.
2,5-Dichloro-4,6-dimethylnicotinonitrile: Another pyrimidine derivative with different substituents.
Uniqueness
2,5-Dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine is unique due to the presence of two chlorine atoms and a phenyl group on the pyrimidine ring. This specific structure imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
特性
CAS番号 |
93669-50-2 |
|---|---|
分子式 |
C12H11Cl2N3 |
分子量 |
268.14 g/mol |
IUPAC名 |
2,5-dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H11Cl2N3/c1-8-10(13)11(16-12(14)15-8)17(2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChIキー |
ZKXWCCXZJKJWGU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)Cl)N(C)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione](/img/structure/B14361797.png)
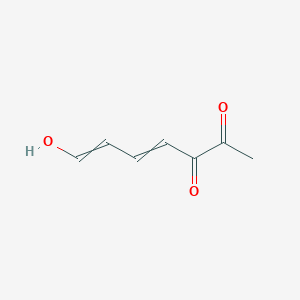
![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)
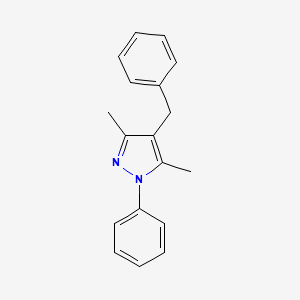

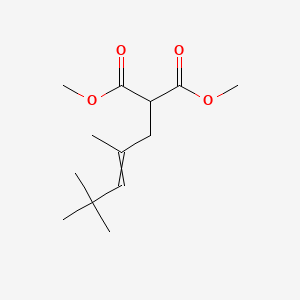
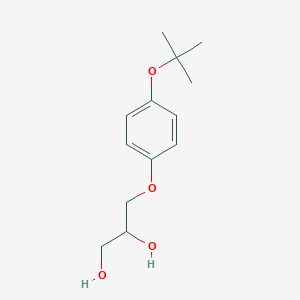
![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)
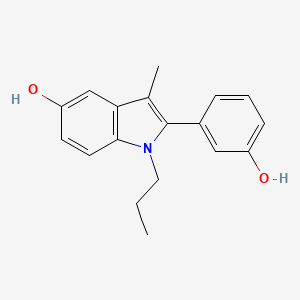
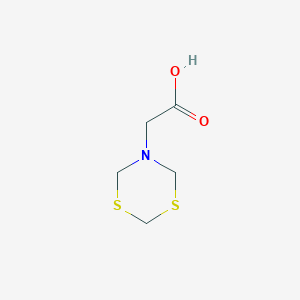
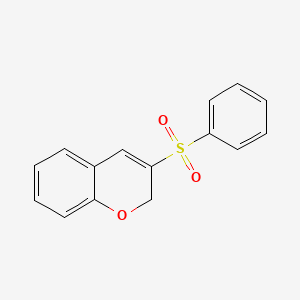
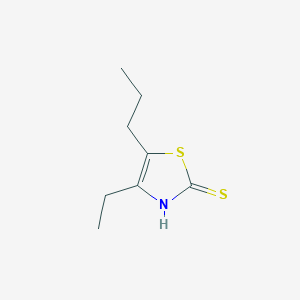
![3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14361886.png)
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
